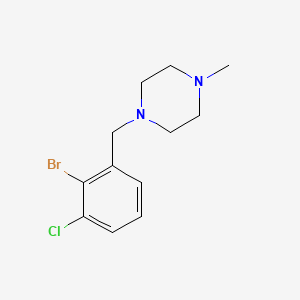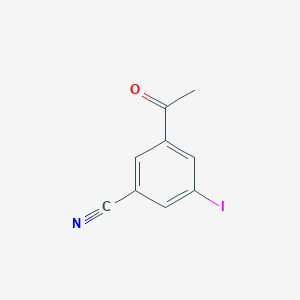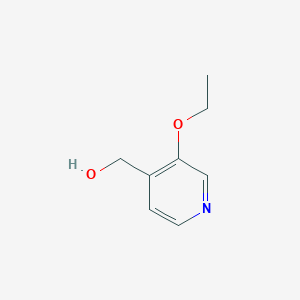![molecular formula C12H19N3O2 B13649634 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 1-position.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Aplicaciones Científicas De Investigación
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Pyrazole derivatives, piperidine derivatives, and other heterocyclic compounds with similar structures.
List of Similar Compounds
Pyrazole Derivatives: 1-Phenyl-3-methyl-1H-pyrazole.
Piperidine Derivatives: 1-Benzylpiperidine.
Other Heterocyclic Compounds: Imidazole derivatives, pyridine derivatives.
Propiedades
Fórmula molecular |
C12H19N3O2 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
1-[(1-ethylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-2-15-8-10(6-13-15)7-14-5-3-4-11(9-14)12(16)17/h6,8,11H,2-5,7,9H2,1H3,(H,16,17) |
Clave InChI |
YRONNFYNSHLTMQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CN2CCCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)

![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)

![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
